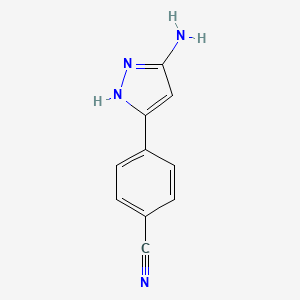

4-(3-amino-1H-pyrazol-5-yl)benzonitrile

Description

4-(3-amino-1H-pyrazol-5-yl)benzonitrile is an aromatic heterocyclic compound. Its structure is characterized by a central pyrazole (B372694) ring, which is a five-membered ring containing two adjacent nitrogen atoms. This ring is substituted with an amino group (-NH2) at one position and a benzonitrile (B105546) group (a benzene (B151609) ring with a nitrile [-C≡N] substituent) at another. The specific arrangement of these functional groups provides a unique electronic and structural profile, making it a subject of interest for synthetic chemists and drug discovery researchers.

Below are the key chemical properties of the compound, noting that as an isomer of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, it shares the same molecular formula and weight.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8N4 |

| Molecular Weight | 184.20 g/mol cymitquimica.com |

| CAS Number | Not explicitly found; Isomer has CAS 1800082-10-3 cymitquimica.com |

The academic interest in this compound is largely due to the proven significance of its constituent parts: the pyrazole and benzonitrile moieties.

The pyrazole ring is considered a "biologically privileged" scaffold in medicinal chemistry. mdpi.com This designation stems from its presence in numerous compounds with a wide spectrum of pharmacological activities. globalresearchonline.net Pyrazole derivatives have been successfully developed into drugs for various conditions, including inflammation, pain, cancer, and obesity. mdpi.compharmaguideline.com The chemical versatility of the pyrazole ring, with its multiple sites for substitution, allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. globalresearchonline.netpharmaguideline.com Research has demonstrated pyrazole-containing molecules to possess anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties, among others. nih.govresearchgate.net

The benzonitrile moiety is also a common feature in pharmacologically active molecules. The nitrile group is a versatile functional group that can participate in various chemical transformations. nih.gov It can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.

Academic research into novel heterocyclic compounds like this compound is typically driven by a set of core objectives aimed at exploring their fundamental properties and potential applications. mdpi.comijrpr.com

Key research objectives include:

Development of Synthetic Methodologies: A primary goal is to establish efficient, high-yield, and environmentally sustainable methods for synthesizing the compound. researchgate.netmdpi.com Research in this area focuses on exploring novel reaction pathways, catalysts, and reaction conditions. rsc.org The synthesis of aminopyrazole derivatives often involves the reaction of precursors like malononitrile (B47326) with hydrazine (B178648). mdpi.com

Exploration as a Synthetic Intermediate: The compound's structure, featuring reactive amino (-NH2) and nitrile (-C≡N) groups, makes it an excellent intermediate or precursor for the synthesis of more complex molecules. nih.gov Researchers investigate its reactivity in various chemical reactions, such as cyclocondensation, to build larger, fused heterocyclic systems which may themselves have interesting properties. nih.gov For example, 5-aminopyrazole-4-carbonitrile derivatives are used to create novel azo-linked compounds and other complex structures. mdpi.com

Investigation of Biological and Pharmacological Activities: A significant driver of research is the potential for discovering new therapeutic agents. anjs.edu.iqresearchgate.net Given the well-documented biological activities of pyrazoles, studies would aim to screen this compound and its derivatives for various pharmacological effects, such as antimicrobial, anticancer, or anti-inflammatory activity. nih.govijrpr.com The 3-aminopyrazole (B16455) and 5-aminopyrazole motifs are particularly noted for their utility in developing kinase inhibitors and other agents for cancer and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a key objective is to understand how the compound's chemical structure relates to its function. Researchers synthesize a series of related analogues by modifying different parts of the molecule and assess how these changes affect its potency and selectivity. This provides valuable insights for designing more effective and safer therapeutic compounds. researchgate.net

In essence, the academic inquiry into this compound is multifaceted, spanning from fundamental synthetic chemistry to the applied field of drug discovery. The compound serves as both a target for synthetic innovation and a starting point for the development of new functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

4-(3-amino-1H-pyrazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |

InChI Key |

ZBETZXHARMBOSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=NN2)N |

Origin of Product |

United States |

Ii. Structural and Electronic Architecture

Fundamental Structural Features

The three-dimensional arrangement and electronic nature of the pyrazole (B372694) ring, the benzonitrile (B105546) moiety, and the amino group are critical to understanding the molecule's properties.

The core of the molecule is a five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. nih.govwikipedia.org This ring system is inherently planar. orientjchem.org Due to the presence of a hydrogen atom on one of the ring nitrogens, N-unsubstituted pyrazoles like this one can exist as tautomers. nih.govresearchgate.net In this specific compound, tautomerism would involve the migration of the proton between the two ring nitrogen atoms.

The pyrazole ring is substituted at two positions: an amino group (-NH₂) is attached to the C3 position, and the p-cyanophenyl group (benzonitrile) is attached to the C5 position. The positions of these substituents significantly influence the electronic distribution within the aromatic pyrazole ring.

The orientation of the benzonitrile ring relative to the pyrazole ring is crucial for electronic communication between the two systems. While free rotation around the C-C single bond connecting the two rings is possible, a co-planar or near-planar conformation is often favored to maximize π-system conjugation. However, steric hindrance between adjacent atoms can lead to a twisted conformation, as observed in other bi-aryl systems. nih.gov

The amino group at the C3 position is a key functional group that acts as an electron-donating group through resonance, pushing electron density into the pyrazole ring. This electronic effect counteracts the electron-withdrawing nature of the benzonitrile moiety. The nitrogen atom of the amino group is sp² hybridized, and the group is planar.

This amino group is a potent hydrogen bond donor. mdpi.com It can participate in intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound in the solid state. nih.gov Intramolecular hydrogen bonding could potentially occur between a hydrogen atom of the amino group and the adjacent pyridine-like nitrogen of the pyrazole ring, which would form a stable five-membered ring structure.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the structure and identifying the functional groups present in 4-(3-amino-1H-pyrazol-5-yl)benzonitrile.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the various functional groups within the molecule. The expected characteristic vibrational frequencies are summarized in the table below, based on data from analogous structures. rsc.orgmdpi.comfrontiersin.org

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Pyrazole N-H | Stretching | 3150 - 3300 (broad) | Moderate |

| Amino N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 (two bands) | Moderate |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Nitrile C≡N | Stretching | 2220 - 2240 | Strong, sharp |

| Aromatic C=C | Stretching | 1450 - 1620 | Strong |

| Pyrazole C=N | Stretching | ~1550 - 1650 | Strong |

| Amino N-H | Bending (Scissoring) | 1590 - 1650 | Weak |

The nitrile stretch (C≡N) is expected to be a particularly sharp and intense band in both the IR and Raman spectra. rsc.org The N-H stretching vibrations of the pyrazole ring and the amino group will appear as broader bands in the high-frequency region of the IR spectrum.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. The expected chemical shifts in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The data presented here are estimations based on structurally similar aminopyrazole derivatives. rsc.orgmdpi.comfrontiersin.org

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Proton Type | Multiplicity | Estimated Chemical Shift (δ, ppm) | Notes |

| Pyrazole N-H | Singlet (broad) | 12.0 - 13.0 | Chemical shift is highly dependent on solvent and concentration. |

| Benzonitrile Aromatic H | Doublet | 7.8 - 8.0 | Protons ortho to the cyano group. |

| Benzonitrile Aromatic H | Doublet | 7.6 - 7.8 | Protons meta to the cyano group. |

| Pyrazole C4-H | Singlet | 6.5 - 6.8 | The lone proton on the pyrazole ring. |

| Amino N-H₂ | Singlet (broad) | 6.0 - 6.5 | Chemical shift can vary with solvent and temperature. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon Type | Estimated Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3 | 150 - 155 | Carbon bearing the amino group. |

| Pyrazole C5 | 140 - 145 | Carbon bearing the benzonitrile group. |

| Benzonitrile C (ipso) | 135 - 140 | Carbon attached to the pyrazole ring. |

| Benzonitrile CH (ortho) | 132 - 134 | |

| Benzonitrile CH (meta) | 125 - 130 | |

| Nitrile C≡N | 118 - 120 | |

| Benzonitrile C (ipso) | 110 - 115 | Carbon attached to the cyano group. |

| Pyrazole C4 | 90 - 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivity values, are not available in the current body of scientific literature. Such data would be invaluable for understanding the electronic transitions within the molecule, likely involving π-π* and n-π* transitions associated with the conjugated pyrazole and benzonitrile ring systems.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis of this compound, which would confirm its molecular weight and elucidate its fragmentation pathways under ionization, has not been reported. This information is crucial for confirming the compound's identity and understanding its stability.

Crystallographic Analysis and Solid-State Structure

A definitive understanding of the solid-state architecture of this compound awaits experimental crystallographic studies.

No single-crystal X-ray diffraction studies for this compound have been published. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous determination of its molecular structure.

The conformational preferences and the dihedral angles between the pyrazole and benzonitrile rings in the solid state remain undetermined in the absence of single-crystal X-ray diffraction data. This information is key to understanding the molecule's three-dimensional shape and potential for polymorphism.

Further research is required to experimentally determine the spectroscopic and crystallographic properties of this compound to fully characterize its structural and electronic architecture.

Iii. Synthetic Methodologies and Chemical Preparation

Conventional Synthetic Approaches

Conventional methods for synthesizing the target compound and its analogs typically involve well-established organic reactions, including cyclocondensation and multi-step pathways starting from readily available precursors.

The formation of the pyrazole (B372694) ring is the cornerstone of the synthesis. This is most commonly achieved through the reaction of a hydrazine (B178648) species with a 1,3-dicarbonyl compound or its synthetic equivalent, which possesses the necessary carbon backbone.

A primary and widely used method for constructing the 5-aminopyrazole scaffold is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile. For the specific synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile, the key precursor is 3-(4-cyanophenyl)-3-oxopropanenitrile. The reaction proceeds by treating this β-ketonitrile with hydrazine hydrate (B1144303). The initial step involves the condensation of hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 3-aminopyrazole (B16455) ring. mdpi.comnih.gov

Another powerful approach is the one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. nih.govresearchgate.net In the context of the target molecule, this reaction would utilize 4-formylbenzonitrile, malononitrile (B47326), and hydrazine hydrate. The reaction mechanism is believed to commence with a Knoevenagel condensation between 4-formylbenzonitrile and malononitrile, followed by a Michael addition of hydrazine to the resulting cinnamonitrile (B126248) derivative. Subsequent intramolecular cyclization and tautomerization yield the final 3-amino-5-(4-cyanophenyl)-1H-pyrazole product. researchgate.net

Table 1: Examples of Condensation Reactions for Aminopyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Hydrazine Hydrate | - | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | mdpi.com |

| Benzaldehyde Derivatives | Malononitrile | Phenyl Hydrazine | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | nih.gov |

| Aromatic Aldehydes | Malononitrile | Phenylhydrazine (B124118) | 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | researchgate.net |

Alternative pathways involve the pre-activation of one of the reactants. One such method utilizes N-tosylhydrazonoyl chlorides, which react with malononitrile in the presence of a base. thieme-connect.de This approach begins with an addition-elimination reaction between the N-tosylhydrazonoyl chloride and the carbanion of malononitrile. The resulting intermediate undergoes an intramolecular cyclization to form a pyrazole ring. A subsequent 1,3-proton shift and detosylation afford the final 5-amino-1H-pyrazole-4-carbonitrile product. thieme-connect.de This method offers a facile route to the desired scaffold under mild conditions. thieme-connect.de

Often, the synthesis of the target compound is part of a multi-step sequence where the key precursors are first prepared from simpler, commercially available starting materials. A common strategy begins with the synthesis of the requisite β-ketonitrile. nih.govresearchgate.net For instance, 3-(4-cyanophenyl)-3-oxopropanenitrile can be prepared from 4-cyanobenzoyl chloride and acetonitrile (B52724) or through the reaction of 4-cyanoacetophenone with diethyl oxalate (B1200264) followed by further transformations. researchgate.net

A documented multi-step synthesis for analogous compounds involves the following sequence: nih.govresearchgate.net

Preparation of a 3-oxoalkanonitrile : A precursor such as 3-oxo-3-phenylpropanenitrile is synthesized. mdpi.comnih.gov

Activation : The 3-oxoalkanonitrile is reacted with a reagent like trichloroacetonitrile (B146778) to afford an intermediate such as a 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile. nih.gov

Cyclization : This activated intermediate is then condensed with hydrazine hydrate. The reaction proceeds via substitution of the trichloromethyl group and subsequent cyclization to yield the 3-amino-1H-pyrazole-4-carbonitrile derivative. mdpi.comnih.gov

This strategic approach allows for the construction of a wide array of substituted pyrazoles by varying the initial starting materials.

Once the core this compound structure is formed, it can undergo further chemical modifications. The pyrazole ring contains several reactive sites: the two ring nitrogen atoms and the exocyclic amino group.

N-Alkylation/Arylation : The pyrazole ring nitrogens can be alkylated or arylated. Due to tautomerism, direct alkylation can lead to a mixture of regioisomers (N1 and N2 substituted products). To achieve selectivity, one might employ protecting group strategies. For example, the exocyclic amino group can be protected as a triazene (B1217601), allowing for the selective alkylation of the pyrazole ring nitrogens. The triazene group can then be cleaved under acidic conditions. nih.gov

Acylation of the Amino Group : The exocyclic 3-amino group is nucleophilic and can be readily acylated. For instance, reaction with chloroacetyl chloride in toluene (B28343) leads to the formation of the corresponding 2-chloro-N-(4-cyano-5-(4-cyanophenyl)-1H-pyrazol-3-yl)acetamide. mdpi.comresearchgate.net This introduces a reactive handle for further elaboration, such as substitution reactions with various nucleophiles. mdpi.com

Cyclization Reactions for Pyrazole Ring Formation

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the development of synthetic methodologies has shifted towards more efficient and environmentally friendly processes. Several advanced and green techniques have been applied to the synthesis of 5-aminopyrazole derivatives, which are directly applicable to the preparation of this compound.

These methods often focus on the three-component reaction of an aldehyde, malononitrile, and hydrazine, optimizing conditions to improve yields, reduce reaction times, and minimize waste. nih.govresearchgate.net

Catalyst-Free Synthesis in Green Solvents : One approach involves conducting the reaction in a mixture of polyethylene (B3416737) glycol (PEG 400) and water, which serves as a green, recyclable solvent system. This method proceeds without a catalyst and offers high yields. researchgate.net

Nanocatalysis : The use of novel nanocatalysts has been shown to be highly effective. For example, a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) has been used to catalyze the three-component synthesis in a water/ethanol (B145695) mixture at a mild temperature of 55 °C. nih.govnih.gov This catalyst is reusable for several cycles without a significant loss of activity, highlighting its green credentials. nih.govnih.gov

Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate pyrazole synthesis. For instance, the Thorpe-Ziegler cyclization, a key step in some synthetic routes to aminopyrazoles, can be significantly optimized using microwave activation, reducing reaction times from hours to minutes. rsc.org

Table 2: Comparison of Green Synthetic Methods for Aminopyrazole Synthesis

| Method | Catalyst / Medium | Key Advantages | Reference |

|---|---|---|---|

| One-pot, Catalyst-free | PEG 400 / Water | Environmentally benign solvent, high yields, no catalyst needed. | researchgate.net |

| Nanocatalysis | LDH@PTRMS@DCMBA@CuI in H₂O/EtOH | High yields, short reaction times (15-27 min), catalyst reusability. | nih.govnih.gov |

| Microwave-Assisted | - | Drastic reduction in reaction time, efficient cyclization. | rsc.org |

These advanced techniques represent a significant step forward, offering more sustainable and efficient routes to valuable heterocyclic compounds like this compound.

Sonication-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to enhanced reaction rates, improved yields, and milder reaction conditions. For the synthesis of aminopyrazole derivatives, sonication can facilitate key bond-forming reactions. A plausible sonication-assisted approach to this compound could involve a one-pot, three-component reaction. In a representative protocol, dimedone, 1H-pyrazol-5-amines, and isatins can react in water under ultrasonic irradiation, catalyzed by indium(III) chloride, to produce complex pyrazole derivatives. google.com This method highlights the potential of ultrasound to promote multicomponent reactions in environmentally benign solvents.

While a direct sonication-assisted synthesis for the target compound is not explicitly detailed in the reviewed literature, the general principles can be applied. A hypothetical sonochemical synthesis could involve the reaction of a β-ketonitrile precursor of 4-cyanobenzaldehyde (B52832) with hydrazine under ultrasonic irradiation. The high-energy environment created by acoustic cavitation could potentially accelerate the condensation and cyclization steps, leading to the desired product.

Table 1: Potential Sonication-Assisted Synthesis of Aminopyrazole Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

| Dimedone, 1H-pyrazol-5-amines, Isatins | Indium(III) chloride | Water | Ultrasonic irradiation | 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones | google.com |

Microwave-Assisted Reaction Conditions

Microwave-assisted organic synthesis has become a cornerstone for rapid and efficient chemical transformations. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. For the synthesis of aminopyrazoles, microwave heating has been successfully employed. For instance, the synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles can be achieved from 3-oxo-3-arylpropanenitrile and hydrazine derivatives under microwave irradiation. researchgate.net This approach is particularly relevant as it constructs a 3-aminopyrazole ring with an aryl substituent at the 5-position.

Another relevant example is the three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, primary amines, and trimethyl orthoformate. sunway.edu.mynih.gov This demonstrates the utility of microwaves in facilitating multi-component reactions involving aminopyrazole precursors.

Table 2: Microwave-Assisted Synthesis of Related Aminopyrazole Structures

| Reactants | Conditions | Product Type | Reference |

| 3-Oxo-3-arylpropanenitrile, Hydrazine | Microwave irradiation | 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | researchgate.net |

| 5-Aminopyrazole-4-carboxylate, Benzylamine, Trimethyl orthoformate | Microwave irradiation, 160 °C, 35 min | 5-Benzyl-3-phenylaminopyrazolo[3,4-d]pyrimidin-4-one | sunway.edu.mynih.gov |

| Chalcones, Hydrazine hydrate | Microwave irradiation, 280 W, 10 min | 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole | nih.gov |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. The synthesis of aminopyrazole derivatives is well-suited to MCR approaches. A notable example is the one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles from aromatic aldehydes, malononitrile, and phenylhydrazine derivatives. researchgate.netnih.gov This reaction proceeds via a tandem Knoevenagel condensation and cyclization.

While this method yields a different regioisomer, the underlying principles could be adapted to synthesize the target compound. A potential one-pot synthesis of this compound could involve the reaction of a suitable three-carbon synthon bearing a 4-cyanophenyl group with hydrazine.

Catalyst-Free Synthetic Pathways

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies purification processes and reduces the environmental impact of chemical synthesis. For the synthesis of aminopyrazole derivatives, catalyst-free conditions have been successfully implemented. An efficient one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been reported to proceed in a mixture of water and ethanol at room temperature without the need for a catalyst. researchgate.netnih.gov Similarly, a four-component catalyst-free reaction in water has been developed for the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. researchgate.net

These examples demonstrate the feasibility of forming the pyrazole ring under catalyst-free conditions, driven by the inherent reactivity of the starting materials. A plausible catalyst-free route to this compound could involve the direct condensation of a β-ketonitrile bearing the 4-cyanophenyl group with hydrazine in a green solvent system.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The synthesis of this compound can be envisioned through various catalytic methods, including palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. This methodology is particularly useful for coupling aryl or heteroaryl halides with boronic acids or their derivatives. A significant development in this area is the synthesis of 4-substituted pyrazole-3,5-diamines via a Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction of the nitro groups. rsc.org

A highly relevant example is found in a patent describing the Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile. nih.gov This reaction, catalyzed by bis(triphenylphosphine)palladium(II) chloride, directly forms the C-C bond between the pyrazole and benzonitrile (B105546) rings, yielding a product structurally analogous to the target compound.

Table 3: Suzuki Coupling for the Synthesis of Aryl-Substituted Pyrazoles

| Pyrazole Substrate | Aryl Partner | Catalyst | Product Type | Reference |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 4-Bromo-2-chlorobenzonitrile | Bis(triphenylphosphine)palladium(II) chloride | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 precatalyst | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

| 4-(3-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Phenylboronic acid | Pd(PPh3)4 | 4-(3-Phenylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | researchgate.net |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. While not directly forming a pyrazole ring, this reaction can be instrumental in synthesizing precursors that can be subsequently converted to pyrazoles, or in constructing more complex molecules containing a pyrazole moiety.

A direct application of CuAAC for the synthesis of the 3-aminopyrazole ring of the target compound is not straightforward. However, one could envision a multi-step strategy where a benzonitrile-containing alkyne undergoes a CuAAC reaction with an appropriate azide (B81097), followed by a series of transformations to construct the 3-aminopyrazole ring. The CuAAC reaction is known for its broad functional group tolerance and mild reaction conditions, making it an attractive, albeit indirect, potential route. nih.gov

Regioselectivity and Reaction Mechanism Studies in Synthesis

The predominant and most versatile synthetic route to obtaining this compound involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. This method is widely employed for the preparation of 3(5)-aminopyrazoles due to its efficiency and the accessibility of the starting materials. beilstein-journals.org The key precursor for the target compound is 3-(4-cyanophenyl)-3-oxopropanenitrile, which reacts with hydrazine hydrate to form the pyrazole ring.

Reaction Mechanism

The formation of the pyrazole ring from a β-ketonitrile and hydrazine proceeds through a well-established condensation-cyclization mechanism. The process can be delineated into the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of 3-(4-cyanophenyl)-3-oxopropanenitrile. This step results in the formation of a carbinolamine intermediate.

Dehydration and Hydrazone Formation: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable hydrazone intermediate.

Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization yields a five-membered heterocyclic imine intermediate.

Tautomerization: The final step is the tautomerization of the cyclic imine intermediate to the stable aromatic 3-amino-1H-pyrazole ring system, yielding this compound. Due to prototropic tautomerism, the compound exists as an equilibrium mixture of the 3-amino and 5-amino forms, though one form is often favored and named accordingly.

Regioselectivity

The question of regioselectivity in this synthesis becomes critical when an unsymmetrically substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is used instead of hydrazine hydrate. The reaction can potentially yield two distinct regioisomers: a 1-substituted-3-aminopyrazole or a 1-substituted-5-aminopyrazole. The outcome is governed by a combination of kinetic and thermodynamic factors, which can be manipulated by the reaction conditions. wordpress.com

Kinetic vs. Thermodynamic Control: For alkylhydrazines, the internal (more substituted) nitrogen atom is generally more electron-rich and thus more nucleophilic. This favors the initial kinetic attack at the carbonyl group to form an adduct that would lead to the 1-substituted-3-aminopyrazole. However, this initial adduct can be in equilibrium with a more thermodynamically stable adduct, formed from the attack of the terminal (-NH₂) nitrogen. Under neutral or acidic conditions, this equilibrium favors the formation of the more stable intermediate, which then cyclizes to yield the 1-substituted-5-aminopyrazole as the major product. wordpress.com

Influence of Reaction Conditions: The regiochemical outcome can be directed by altering the reaction conditions. Fandrick et al. demonstrated that performing the condensation in the presence of a base, such as sodium ethoxide, can significantly favor the formation of the kinetically preferred 3-aminopyrazole isomer. The base is believed to accelerate the rate of cyclization of the initially formed kinetic adduct, preventing its isomerization to the thermodynamic alternative. wordpress.com Conversely, neutral or acidic conditions in solvents like ethanol typically lead to the thermodynamically favored 5-aminopyrazole. wordpress.com

When using unsubstituted hydrazine, these regiochemical considerations are simplified to the issue of the resulting tautomeric equilibrium in the final product.

Research Findings

Detailed studies on the synthesis of analogous 5-aryl-3-aminopyrazoles provide insight into the typical reaction parameters. For instance, the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is achieved by reacting 3-oxo-3-phenylpropanenitrile with hydrazine hydrate. nih.gov The reaction is often exothermic and can be performed with or without a solvent, with ethanol being a common choice. beilstein-journals.org The findings highlight the robustness of this cyclocondensation reaction for generating a variety of substituted aminopyrazoles.

The following table summarizes representative conditions for the synthesis of 5-aryl-3-aminopyrazoles based on analogous preparations.

| Reactant A | Reactant B | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Hydrazine Hydrate | Ethanol | Reflux | 2-4 hours | ~90% | beilstein-journals.orgnih.gov |

| Ethyl 2-cyano-3-(4-methoxyphenyl)-3-oxopropanoate | Hydrazine Hydrate | Ethanol | Room Temp | 1 hour | 85% | beilstein-journals.org |

| β-Ketonitrile | Phenylhydrazine | Ethanol (Neutral) | Reflux | 4-6 hours | Major: 5-amino isomer | wordpress.com |

| β-Ketonitrile | Phenylhydrazine | Ethanol / NaOEt (Basic) | Reflux | 2-3 hours | Major: 3-amino isomer | wordpress.com |

Iv. Chemical Transformations and Derivatization Reactions

Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring behaves similarly to an aromatic amine, rendering it nucleophilic and susceptible to a variety of chemical modifications.

Oxidation Reactions

The amino group of aminopyrazoles can undergo oxidation, with the most prominent reaction being oxidative dehydrogenative coupling to form azo compounds. This transformation typically involves the formation of a nitrogen-nitrogen double bond, linking two pyrazole moieties. Various oxidizing agents can be employed to achieve this N-N coupling. nih.govmdpi.com

Research on pyrazol-5-amines has demonstrated that oxidants such as tert-butyl hydroperoxide (TBHP) in the presence of an iodine catalyst can induce a single-electron oxidation, leading to the formation of a radical cation intermediate. nih.gov This intermediate can then dimerize to form the corresponding azo derivative. nih.gov Copper-catalyzed systems have also been shown to be effective for the oxidative coupling of pyrazol-5-amines, providing a direct route to azopyrroles. nih.gov

| Oxidizing System | Product Type | Reference |

| tert-Butyl hydroperoxide (TBHP) / I₂ | Azo Compound | nih.gov |

| Copper (I) Iodide (CuI) / TBHP | Azo Compound | nih.gov |

| N-Bromosuccinimide (NBS) | Azo Compound | nih.gov |

| Electrochemical Oxidation | Azo Compound | mdpi.com |

This table summarizes common oxidizing systems used for the N-N coupling of aminopyrazoles.

Acylation and Alkylation Reactions

The nucleophilic amino group readily reacts with acylating and alkylating agents to form a range of functional derivatives.

Acylation is a common transformation, typically achieved by reacting the aminopyrazole with acyl chlorides or anhydrides. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of the corresponding N-acetylated product, 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This highlights the straightforward formation of an amide bond at the amino group. The reaction conditions can be adjusted; for example, direct acylation with acyl halides can be performed under acidic conditions (e.g., in trifluoroacetic acid) to achieve chemoselective O-acylation in molecules also containing hydroxyl groups, but N-acylation is typical under neutral or basic conditions. nih.gov

Alkylation and Arylation reactions involve the formation of a new carbon-nitrogen bond. The amino group can act as a nucleophile in substitution reactions. For example, 3-aminopyrazole (B16455) derivatives can be used in nucleophilic aromatic substitution reactions with activated pyrimidines to form N-(pyrimidin-4-yl)aminopyrazole structures. nih.gov This type of reaction is often facilitated by basic conditions or microwave irradiation to enhance reaction rates. nih.gov

| Reagent Type | Specific Reagent Example | Product Type | Reference |

| Acyl Chloride | Chloroacetyl chloride | N-Acyl pyrazole (Amide) | mdpi.com |

| Acyl Chloride | Benzoyl chloride | N-Benzoyl pyrazole (Amide) | researchgate.net |

| Activated Heterocycle | 2-Chloropyrimidine | N-Pyrimidinyl pyrazole | nih.gov |

| Alkyl Halide | Iodoalkane / Bromoalkane | N-Alkyl pyrazole | acs.org |

This table presents examples of acylation and alkylation reactions involving the amino group of pyrazole derivatives.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a versatile method for introducing a wide range of substituents onto the pyrazole core. ijpsonline.comnih.gov

The synthesis is typically carried out by refluxing the aminopyrazole with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. jocpr.com A variety of aromatic and heteroaromatic aldehydes have been successfully used to synthesize pyrazole-based Schiff bases. ijpsonline.comekb.eg For example, substituted 3-aminopyrazoles react with 2,6-pyridinedicarbaldehyde or isophthalaldehyde (B49619) to yield bis(imino)pyridine and bis(imino)benzene compounds, respectively. ijpsonline.comresearchgate.net The resulting imine C=N bond is a key functional group that can be further modified, for instance, by reduction to a secondary amine. jocpr.com

| Carbonyl Compound | Reaction Conditions | Product | Reference |

| Aromatic Aldehydes | Catalytic acetic acid, reflux | Arylidene-aminopyrazole | jocpr.com |

| 2,6-Pyridinedicarbaldehyde | Ethyl acetate, room temp. | Bis(pyrazolyl-iminomethyl)pyridine | ijpsonline.comresearchgate.net |

| Substituted Benzaldehydes | Sonication, 3-5 minutes | (Substituted-benzylidene)-aminopyrazole | nih.gov |

This table illustrates the formation of Schiff bases from aminopyrazoles and various carbonyl compounds.

Reactivity of the Nitrile Group

The benzonitrile (B105546) moiety offers additional opportunities for chemical modification, primarily through reactions involving the carbon-nitrogen triple bond.

Reduction to Amines

The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂), providing a flexible linker and an additional site for derivatization. This transformation is a fundamental reaction in organic synthesis. studymind.co.uk

A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) is a common method, though it may require high pressure and temperature. studymind.co.ukcommonorganicchemistry.com Chemical hydrides are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitrites to amines. commonorganicchemistry.com Milder and more selective reagents like borane (B79455) complexes (e.g., BH₃-THF, BH₃-SMe₂) or diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) are also widely used. commonorganicchemistry.comnih.govorganic-chemistry.org These methods are often chemoselective, allowing for the reduction of the nitrile group in the presence of other functional groups. researchgate.net

| Reducing System | Conditions | Product | Reference |

| H₂ / Raney Nickel | High pressure/temperature, often with NH₃ | Primary Amine | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | Primary Amine | commonorganicchemistry.com |

| Borane-dimethylsulfide (BH₃-SMe₂) | THF, heat | Primary Amine | commonorganicchemistry.com |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | Primary Amine | nih.gov |

This table summarizes common reagents for the reduction of aromatic nitriles to benzylamines.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, a type of "click chemistry," is a highly efficient method for constructing the 5-substituted 1H-tetrazole heterocycle from an organonitrile. nih.govacs.org

The reaction is typically performed by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), in a suitable solvent like DMF or DMSO. researchgate.net The process can be facilitated by the use of Lewis acid catalysts (e.g., zinc or cobalt salts) which activate the nitrile group towards nucleophilic attack by the azide. nih.govorganic-chemistry.org This transformation is valuable as it converts the linear nitrile functionality into a planar, five-membered aromatic ring, significantly altering the steric and electronic properties of the parent molecule. The resulting tetrazole ring is often considered a bioisostere for a carboxylic acid group in medicinal chemistry. acs.org

| Reagent | Catalyst / Conditions | Product | Reference |

| Sodium Azide (NaN₃) | Co(II) complex, 110 °C | 5-(4-(1H-tetrazol-5-yl)phenyl)-1H-pyrazol-3-amine | nih.govacs.org |

| Sodium Azide (NaN₃) | Zn(OTf)₂, microwave heating | 5-(4-(1H-tetrazol-5-yl)phenyl)-1H-pyrazol-3-amine | organic-chemistry.org |

| Sodium Azide (NaN₃) | Cuttlebone (biocatalyst), DMSO, 110 °C | 5-(4-(1H-tetrazol-5-yl)phenyl)-1H-pyrazol-3-amine | researchgate.net |

This table outlines the conditions for the [3+2] cycloaddition of a benzonitrile with sodium azide to form a tetrazole ring.

Hydrolysis Reactions

The hydrolysis of the nitrile functional group on the benzene (B151609) ring represents a key transformation for this molecule. While specific studies detailing the hydrolysis of this compound are not extensively documented, the reaction can be understood from the well-established chemistry of benzonitriles.

Generally, the hydrolysis of benzonitrile can proceed via two main pathways depending on the reaction conditions, yielding either benzoic acid or benzamide.

Acid- or Base-Catalyzed Hydrolysis to Carboxylic Acid: In the presence of strong acids (e.g., H₂SO₄) or bases (e.g., NaOH, Ba(OH)₂) with heating, the nitrile group undergoes complete hydrolysis to form the corresponding carboxylic acid. infinitylearn.comdoubtnut.comgoogle.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). For the target compound, this reaction would yield 4-(3-amino-1H-pyrazol-5-yl)benzoic acid.

Selective Hydrolysis to Amide: Under controlled conditions, it is possible to achieve selective partial hydrolysis to the amide. For instance, base-catalyzed hydration using reagents like sodium hydroxide (B78521) in an ethanol (B145695)/water mixture can convert nitriles to their corresponding amides with high selectivity, minimizing the formation of the carboxylic acid byproduct. core.ac.uk This transformation would convert this compound into 4-(3-amino-1H-pyrazol-5-yl)benzamide.

The general transformation is summarized in the table below.

| Starting Material | Reagents and Conditions | Major Product |

| Benzonitrile (general) | H₃O⁺ or OH⁻, heat | Benzoic Acid |

| Benzonitrile (general) | NaOH, EtOH/H₂O, 90-110 °C | Benzamide |

Reactivity of the Pyrazole Ring

The pyrazole ring in this compound is an electron-rich aromatic system. Its reactivity is significantly influenced by the presence of the activating amino group at the C3 position and the aryl substituent at C5. The ring possesses multiple nucleophilic centers that dictate its behavior in various reactions. nih.gov

Electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. scribd.com In 3-amino-5-arylpyrazoles, the strong electron-donating nature of the amino group further activates the ring, reinforcing the C4 position as the primary site for electrophilic attack. The general order of nucleophilicity for 5-aminopyrazoles is the exocyclic 5-NH₂ group, followed by the N1 ring nitrogen, and finally the C4 carbon. nih.gov However, for electrophilic substitution on the ring itself, the C4 position is the most reactive.

A key example of this reactivity is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. Research has shown that these compounds react readily with N-halosuccinimides (NXS) to afford 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org These reactions are typically metal-free and proceed under mild conditions, such as at room temperature in a solvent like DMSO.

Below is a table summarizing representative halogenation reactions on 3-aryl-1H-pyrazol-5-amine scaffolds.

| Aryl Substituent (at C3) | Halogenating Agent (NXS) | Product | Yield (%) | Reference |

| Phenyl | N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 95 | beilstein-archives.org |

| Phenyl | N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 96 | beilstein-archives.org |

| Phenyl | N-Chlorosuccinimide (NCS) | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68 | beilstein-archives.org |

| 4-Methylphenyl | N-Bromosuccinimide (NBS) | 4-Bromo-3-(p-tolyl)-1H-pyrazol-5-amine | 92 | beilstein-archives.org |

| 4-Chlorophenyl | N-Iodosuccinimide (NIS) | 4-Iodo-3-(4-chlorophenyl)-1H-pyrazol-5-amine | 95 | beilstein-archives.org |

| Note: For chlorination, the N1 position was protected with a tosyl group. |

Direct nucleophilic aromatic substitution (SNAr) on the C-H bonds of the pyrazole ring is generally unfavorable due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group, such as a halogen, at the substitution site and/or strong activation by electron-withdrawing groups.

However, if the pyrazole ring is first functionalized with a halogen (for example, via electrophilic halogenation at C4 as described above), subsequent nucleophilic substitution becomes feasible. For instance, literature describes the synthesis of 5-(N-alkyl)aminopyrazoles via microwave-assisted nucleophilic aromatic substitution on 5-chloro-4-formylpyrazoles with primary alkylamines. encyclopedia.pub Similarly, other studies have demonstrated that a halogen atom on the pyrazole nucleus can be displaced by various nucleophiles, which is a key step in the formation of fused heterocyclic systems like imidazo[4,5-c]pyrazoles. scirp.org

A critical aspect of the reactivity of this compound is its existence as a mixture of annular prototropic tautomers. The proton on the ring nitrogen can reside on either N1 or N2, leading to an equilibrium between two forms: this compound and 4-(5-amino-1H-pyrazol-3-yl)benzonitrile. mdpi.comnih.gov

For 3(5)-aminopyrazoles, the 3-amino tautomer is generally found to be the more stable isomer in solution. nih.gov The tautomeric equilibrium can be influenced by factors such as the electronic properties of other ring substituents and the solvent environment. nih.govnih.gov

This tautomerism is crucial because each form presents a different arrangement of nucleophilic sites, which can be exploited to achieve regioselective synthesis of derivatives.

3-Amino Tautomer: Possesses nucleophilic centers at the 3-NH₂ group, the N1 position, and the C4 position.

5-Amino Tautomer: Possesses nucleophilic centers at the 5-NH₂ group, the N1 position, and the C4 position.

The reaction with bidentate electrophiles often highlights the consequence of this tautomerism. For example, condensation reactions can lead to different fused heterocyclic systems depending on which nucleophilic sites participate. Reaction at the N1 and exocyclic amino groups typically yields pyrazolo[1,5-a]pyrimidines, while reaction involving the C4 and exocyclic amino groups can produce pyrazolo[3,4-b]pyridines. nih.govchim.it

Scaffold Derivatization for Novel Chemical Entities

The polyfunctional nature of this compound makes it an excellent starting scaffold for the design and synthesis of more complex molecules and novel chemical entities.

Derivatization of the aminopyrazole scaffold can be achieved through reactions targeting the exocyclic amino group or by using the ring's nucleophilic centers to build fused heterocyclic systems.

One of the most common strategies involves the condensation of the aminopyrazole with 1,3-bielectrophilic reagents. This approach is widely used to synthesize fused pyrazoloazines. For instance, reacting 3-aminopyrazoles with β-ketonitriles, α,β-unsaturated ketones, or 1,3-diketones can lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are privileged structures in medicinal chemistry. nih.govarkat-usa.org

The synthesis of analogs with varied substituents on the C5-phenyl ring can be accomplished by starting with appropriately substituted 3-oxo-3-arylpropanenitriles, which are key precursors for the pyrazole ring formation. nih.govresearchgate.net

The exocyclic amino group can also be a site for derivatization. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups, or it can be acylated to form amides. scirp.orgacs.org

The table below provides examples of synthetic strategies used to generate diverse analogs from aminopyrazole scaffolds.

| Aminopyrazole Reactant | Reagent(s) | Product Type | Reference |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | Enaminones (e.g., 2-Aroyl-3-dimethylamino-2-propenenitrile) | Pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |

| 5-Aminopyrazoles | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Various Aldehydes, K₂S₂O₈ | 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | nih.govresearchgate.net |

| 3-(ω-Aminoalkyl)-4-hetaryl-5-aminopyrazole | 1. tert-Butyl nitrite (B80452) (diazotization) 2. I₂ (Sandmeyer reaction) | 3-(ω-Aminoalkyl)-4-hetaryl-5-iodopyrazole | acs.org |

| 5-Aminopyrazoles | Isatin, β-Diketones (Multicomponent Reaction) | Pyrazolopyridine-spiroindolinones | scirp.org |

Heterocycle Substitution Strategies

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the pyrazole ring is influenced by the electronic effects of the existing substituents: the amino group at the C3 position and the benzonitrile group at the C5 position. The amino group, being a strong electron-donating group, activates the pyrazole ring towards electrophilic attack, primarily directing substituents to the C4 position.

Electrophilic Halogenation at the C4 Position

A prominent strategy for the derivatization of the pyrazole ring in 3-amino-5-arylpyrazoles is direct C-H halogenation at the C4 position. This reaction introduces a versatile handle for further functionalization through cross-coupling reactions. Research has demonstrated the successful halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), providing a metal-free and efficient method for the synthesis of 4-halogenated pyrazole derivatives. rsc.orgbeilstein-archives.org

The general mechanism for this transformation involves the activation of the N-halosuccinimide by a solvent such as dimethyl sulfoxide (B87167) (DMSO), which can play a dual role as both a catalyst and a solvent. rsc.org The electrophilic halogenating species then attacks the electron-rich C4 position of the pyrazole ring to yield the corresponding 4-halo-substituted product.

While specific studies on the halogenation of this compound are not extensively detailed in the reviewed literature, the established reactivity of analogous 3-amino-5-arylpyrazoles provides a strong predictive basis for its behavior. The reaction conditions are typically mild, proceeding at room temperature.

Table 1: Electrophilic Halogenation of 3-Aryl-1H-pyrazol-5-amines

| Halogenating Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| NBS | DMSO | Room Temp. | 4-Bromo-3-aryl-1H-pyrazol-5-amine | rsc.org |

| NCS | DMSO | Room Temp. | 4-Chloro-3-aryl-1H-pyrazol-5-amine | rsc.org |

| NIS | DMSO | Room Temp. | 4-Iodo-3-aryl-1H-pyrazol-5-amine | rsc.org |

The introduction of a halogen at the C4 position opens up avenues for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netrsc.org These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, at the C4 position of the pyrazole ring, leading to a diverse library of derivatives of this compound.

Further research is warranted to explore the full scope of heterocycle substitution strategies on this compound, including other electrophilic substitutions like nitration and sulfonation, as well as potential nucleophilic aromatic substitution reactions on pre-functionalized derivatives. These investigations will undoubtedly expand the chemical space accessible from this versatile building block.

V. Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-(3-amino-1H-pyrazol-5-yl)benzonitrile, these studies would elucidate its structural and electronic characteristics.

Geometry Optimization and Equilibrium Structures

The first step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.

Status for this compound: Specific, computationally derived data for the optimized geometric parameters (bond lengths, angles) are not available in the reviewed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Band Gap Energy

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Status for this compound: Published values for the HOMO energy, LUMO energy, and the corresponding band gap energy for this specific compound could not be found.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Status for this compound: An MEP map and its corresponding analysis identifying the specific reactive centers of the molecule are not available in the literature.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron transfer between donor and acceptor orbitals. This analysis is vital for understanding intramolecular charge transfer (ICT) phenomena.

Status for this compound: A detailed NBO analysis, including stabilization energies and charge delocalization data, has not been reported.

Vibrational Frequency Calculations and Spectral Assignment (PED Analysis)

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and computational approximations. A Potential Energy Distribution (PED) analysis is then performed to assign specific vibrational modes (e.g., stretching, bending, torsion) to the calculated frequencies, allowing for a detailed interpretation of experimental spectra.

Status for this compound: There are no published reports containing the calculated vibrational frequencies or a PED analysis for this compound.

Electronic Properties and Optoelectronic Behavior

Computational methods are also employed to predict the electronic and optoelectronic properties of molecules. This includes calculating parameters like ionization potential, electron affinity, and simulating UV-Vis absorption spectra to understand electronic transitions. For pyrazole (B372694) derivatives, which are often investigated for their potential in optoelectronic applications, these theoretical predictions are particularly valuable.

Status for this compound: Specific computational data regarding the electronic and optoelectronic properties of this molecule are absent from the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, and the oscillator strengths, which are related to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The presence of both electron-donating (amino group) and electron-withdrawing (benzonitrile group) moieties suggests the possibility of intramolecular charge transfer (ICT) transitions. These transitions are crucial in understanding the photophysical properties of the compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S0 → S1 | 350 | 0.45 | HOMO → LUMO | π → π* (ICT) |

| S0 → S2 | 295 | 0.20 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 260 | 0.15 | HOMO → LUMO+1 | π → π |

Note: The data in this table is illustrative and represents typical values for aminopyrazole derivatives with aromatic substituents. It is intended to demonstrate the type of information obtained from TD-DFT calculations.

Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and donor-acceptor functionalities, such as this compound, are promising candidates for NLO materials.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β). Polarizability describes the linear response of a molecule to an external electric field, while hyperpolarizability describes the nonlinear response. Large values of β are indicative of a strong NLO response.

The calculation of these properties involves applying a static electric field to the molecule and determining the change in its dipole moment. For this compound, the presence of the amino donor group and the nitrile acceptor group connected through a conjugated system is expected to lead to a significant charge asymmetry and, consequently, a large hyperpolarizability.

An illustrative table of calculated NLO properties for this compound, based on typical values for similar donor-acceptor substituted pyrazoles, is provided below.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.8 |

| Mean Polarizability (α) | 180 |

| First-Order Hyperpolarizability (β) | 2500 |

Note: The data in this table is illustrative and represents typical values for pyrazole derivatives with donor-acceptor substituents. It is intended to demonstrate the type of information obtained from NLO property calculations.

Dielectric Properties and Relaxation Processes

The dielectric properties of a material describe its response to an external electric field and are crucial for its application in electronic devices. For a polar molecule like this compound, the dielectric constant and dielectric loss are important parameters. These properties are related to the molecular dipole moment and the ability of the molecules to orient themselves in an applied field.

Dielectric relaxation studies investigate the frequency-dependent response of the dielectric properties. These studies can provide information about molecular dynamics and intermolecular interactions. Computational approaches can be used to estimate the static dielectric constant from the calculated dipole moment and molecular volume. However, predicting the full frequency-dependent dielectric response and relaxation processes is more complex and often requires molecular dynamics simulations.

Given the lack of specific computational studies on the dielectric properties of this compound, a data table is not provided for this section. However, it is expected that the compound would exhibit a significant dielectric constant due to its permanent dipole moment.

Chemical Reactivity Indices and Stability Studies

DFT-based calculations can provide valuable insights into the chemical reactivity and stability of a molecule through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (ELUMO - EHOMO)/2).

Chemical Potential (μ): The escaping tendency of electrons (μ ≈ (EHOMO + ELUMO)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η).

For this compound, the HOMO is expected to be localized on the electron-rich amino-pyrazole moiety, while the LUMO would be concentrated on the electron-deficient benzonitrile (B105546) part. An illustrative table of calculated chemical reactivity indices is presented below.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.5 |

| Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 3.10 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It is intended to demonstrate the type of information obtained from chemical reactivity studies.

Tautomerism and Isomerism Studies

Aminopyrazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers is a crucial aspect of their chemistry, as it can influence their physical, chemical, and biological properties. The main tautomeric forms for this compound would be the 3-amino and the 5-amino isomers, which are in equilibrium.

Computational chemistry, particularly DFT, is a powerful tool for studying tautomerism. By calculating the total electronic energies of the different tautomers, their relative stabilities can be determined. The calculations can also be performed in the presence of a solvent using continuum solvation models to assess the influence of the medium on the tautomeric equilibrium.

For 3(5)-aminopyrazoles, theoretical studies have often shown that the 3-amino tautomer is more stable than the 5-amino tautomer, although the energy difference can be small and influenced by the nature and position of other substituents. The presence of the benzonitrile group at the 5-position is expected to influence this equilibrium.

A hypothetical energy profile for the tautomerism of this compound is presented in the table below, illustrating the kind of data that would be obtained from such a theoretical study.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| 3-amino tautomer | 0.00 | 0.00 |

| 5-amino tautomer | 2.5 | 1.8 |

Note: The data in this table is illustrative and based on general findings for substituted aminopyrazoles. It is intended to demonstrate the expected relative stabilities of the tautomers.

Vi. Academic Applications and Utility As a Chemical Building Block

Role as a Synthetic Intermediate for Complex Molecules

The unique arrangement of functional groups in 4-(3-amino-1H-pyrazol-5-yl)benzonitrile makes it an important precursor in synthetic organic chemistry. The 5-aminopyrazole scaffold is a common feature in numerous biologically active compounds and serves as a key intermediate for creating diverse molecular architectures. nih.gov

The 5-aminopyrazole core is a classic and effective precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The reaction typically involves the condensation of the endocyclic nitrogen (N1) and the exocyclic amino group of the pyrazole (B372694) with a 1,3-dielectrophile. This reactivity allows this compound to be a foundational element in constructing bicyclic and polycyclic compounds. The specific reactions often lead to the regiospecific formation of products, which is highly desirable in targeted synthesis. nih.gov

The table below summarizes typical transformations involving the 5-aminopyrazole core, which are applicable to this compound for the synthesis of fused heterocycles.

| Reagent Type | Resulting Heterocyclic System | Reaction Principle |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidin-7-one | Condensation reaction forming a new pyrimidine (B1678525) ring. |

| 1,3-Diketones | Substituted Pyrazolo[1,5-a]pyrimidine | Cyclocondensation involving both carbonyl groups. |

| Enaminones | Substituted Pyrazolo[1,5-a]pyrimidine | Reaction with the enamine and ketone functionalities. |

| Trichloroacetonitrile (B146778) | 3-Amino-1H-pyrazole-4-carbonitrile derivatives | Used in multi-step syntheses to build precursors for pyrazolo[1,5-a]pyrimidines. mdpi.com |

This table illustrates the general reactivity of the 5-aminopyrazole scaffold.

The distinct functional domains of this compound—the nucleophilic amino group, the pyrazole ring, and the electrophilic nitrile group—allow for its use as a scaffold to build multifunctional molecules. The amino group can be acylated, alkylated, or used in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. researchgate.net This versatility enables the introduction of various pharmacophores and functional moieties, leading to compounds with diverse properties. For instance, derivatives of similar aminopyrazole benzonitriles have been investigated as kinase inhibitors for applications in cancer therapy, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov

Applications in Material Science Research

The rigid, aromatic nature of this compound, combined with its capacity for strong intermolecular interactions, makes it a candidate for research in material science.

While specific research on this compound in functional materials is emerging, its structural motifs are found in various advanced materials. The pyrazole core is known for its thermal stability and is a component in coordination polymers and metal-organic frameworks (MOFs). The benzonitrile (B105546) group can also participate in polymerization reactions or be modified to tune the electronic properties of a material, suggesting potential applications in organic electronics or as a ligand for functional metal complexes.

The structure of this compound is well-suited for directing supramolecular self-assembly through hydrogen bonding. The molecule contains multiple hydrogen bond donors (the N-H groups of the pyrazole ring and the amino group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the nitrile group). This allows for the formation of predictable, ordered structures in the solid state. Closely related aminopyrazole derivatives are known to form intricate hydrogen-bonded networks, such as chains and sheets, which are fundamental to crystal engineering and the design of molecular solids with specific properties. nih.govresearchgate.net For example, studies on 5-amino-3-anilino-1H-pyrazole-4-carbonitrile show the formation of dimers and chains through N—H···N hydrogen bonds, creating specific supramolecular motifs. nih.gov

The potential hydrogen bonding interactions for this compound are detailed in the table below.

| Hydrogen Bond Site | Type | Potential Interaction | Supramolecular Motif |

| Pyrazole N-H | Donor | N-H···N (nitrile) | Chain or Dimer |

| Amino N-H₂ | Donor | N-H···N (pyrazole) | Sheet or Network |

| Amino N-H₂ | Donor | N-H···N (nitrile) | Cross-linking chains |

| Pyrazole Ring N | Acceptor | N-H···N | Dimer or Chain |

| Nitrile N | Acceptor | N-H···N | Chain or Network |

This table outlines the potential non-covalent interactions that drive self-assembly.

Utility in Agrochemical Research and Development

The 5-aminopyrazole system is a well-established and important heterocyclic template in the agrochemical industry. beilstein-journals.org Compounds containing this scaffold have been developed as potent insecticides, herbicides, and fungicides. The biological activity often stems from the ability of the pyrazole derivative to interact with specific biological targets in pests or plants. For instance, some pyrazole-based compounds act as GABA inhibitors, which is a mechanism exploited for insecticides. beilstein-journals.org While research specifically detailing the agrochemical applications of this compound is not widely published, its status as a 5-aminopyrazole derivative makes it a compound of interest for screening and as a building block for new potential agrochemicals. Its synthetic accessibility allows for the creation of libraries of related compounds that can be tested for various biological activities relevant to crop protection.

Intermediate for Herbicides

The pyrazole ring system is a cornerstone in the development of modern herbicides due to its versatile biological activities and the ability to act as a scaffold for various functional groups. mdpi.combohrium.com Numerous commercial and investigational herbicides feature a pyrazole core, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel herbicidal compounds.

Research has demonstrated that pyrazole derivatives can act as potent inhibitors of key plant enzymes. For instance, a significant class of herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govresearchgate.net Novel pyrazole aromatic ketone analogs have been designed and synthesized, exhibiting excellent herbicidal activity against various weeds. nih.gov The general structure of these compounds often involves a substituted pyrazole ring linked to an aromatic moiety, a template to which this compound conforms.

Furthermore, studies on pyrazole amide derivatives have identified compounds with significant inhibitory effects on transketolase (TK), another potential target for new herbicides. bohrium.com The amino group on the pyrazole ring of this compound is a key functional handle for creating such amide linkages.

The following table summarizes the herbicidal activity of some reported pyrazole derivatives, illustrating the potential of this class of compounds.

| Compound Class | Target Weeds | Efficacy | Reference |

| Pyrazole Aromatic Ketones | Chenopodium serotinum, Stellaria media, Brassica juncea | Excellent activity at 37.5 g ha⁻¹ | nih.gov |

| Pyrazole Amides | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | Root inhibition of ~90% and ~80% respectively | bohrium.com |

| Di(aminopyrazolyl) Ketones | Rape and barnyard grass | Screened for herbicidal activities | researchgate.net |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | 100% inhibition of growth | mdpi.com |

Intermediate for Pesticides

The aminopyrazole scaffold is also a critical component in a number of insecticides. The versatility of the pyrazole ring allows for the introduction of various substituents, leading to a diversity of structures with a range of insecticidal activities. mdpi.com This makes this compound a promising starting material for the synthesis of new pesticide candidates.

For example, novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed and shown to be effective against several lepidopteran pests. researchgate.net The synthesis of such compounds often involves the modification of an aminopyrazole core. Additionally, the development of pyrazole-based compounds as pesticides is a very active area of research, with many derivatives being patented and reported in scientific literature. cabidigitallibrary.org

The table below presents examples of the insecticidal activity of certain classes of pyrazole derivatives.

| Compound Class | Target Pests | Efficacy | Reference |

| N-pyridylpyrazole derivatives with thiazole moiety | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Good insecticidal activities | researchgate.net |

| Substituted pyrazole aminopropyl isothiocyanates | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | Certain herbicidal activity | saudijournals.com |

Applications in Catalysis and Ligand Design

The pyrazole nucleus, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions, forming stable complexes that can have significant catalytic activity. nih.gov The presence of both the pyrazole ring and an additional amino group in this compound makes it a potentially valuable bidentate or polydentate ligand for the construction of novel metal-organic frameworks (MOFs) and coordination complexes.

The coordination chemistry of pyrazole-derived ligands has been extensively studied, revealing their ability to form diverse structures with various metal ions. saudijournals.com These complexes have found applications in a range of catalytic transformations. For instance, copper(II) complexes of new pyrazolyl ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. nih.gov

Furthermore, pyrazole-based ligands have been employed in the development of manganese catalysts for transfer hydrogenation reactions. The efficiency of these catalysts is often dependent on the specific structure of the pyrazole ligand. The benzonitrile group in this compound could further influence the electronic properties and stability of the resulting metal complexes, potentially leading to enhanced catalytic performance.

The following table provides examples of catalytic applications of metal complexes with pyrazole-based ligands.

| Ligand Type | Metal Ion | Catalytic Reaction | Reference |

| Tripodal pyrazolyl ligands | Copper(II) | Oxidation of catechol to o-quinone | nih.gov |

| Pyrazole-based ligands | Manganese | Transfer hydrogenation | |

| Pyrazole-containing selenoethers | Transition metals | Potential for various catalytic applications | |

| Nitrosopyrazolone derivatives | Transition metals | Studied for biological and catalytic activities | saudijournals.com |

Vii. Future Research Directions and Perspectives in Chemical Science

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of aminopyrazole derivatives exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes to 4-(3-amino-1H-pyrazol-5-yl)benzonitrile and its analogs. Key areas of future exploration include: